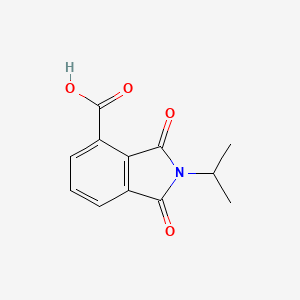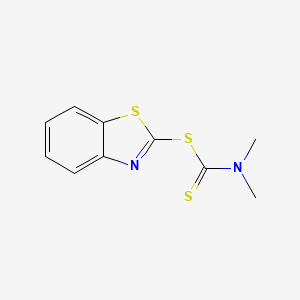
Carbamic acid, dimethyldithio-, 2-benzothiazolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
The synthesis of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate typically involves the reaction of 2-mercaptobenzothiazole with N,N-dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Applications De Recherche Scientifique
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites. For example, it can inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in bacteria, leading to antimicrobial effects. The compound can also induce apoptosis in cancer cells by activating caspase pathways .
Comparaison Avec Des Composés Similaires
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate can be compared with other benzothiazole derivatives such as:
2-Mercaptobenzothiazole: Used as a vulcanization accelerator and corrosion inhibitor.
Benzothiazole-2-thiol: Known for its antimicrobial and antifungal properties.
Benzothiazole-2-sulfonamide: Exhibits anti-inflammatory and anticancer activities.
The uniqueness of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate lies in its combination of the benzothiazole ring with the dimethylcarbamodithioate group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
3432-25-5 |
|---|---|
Formule moléculaire |
C10H10N2S3 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H10N2S3/c1-12(2)10(13)15-9-11-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3 |
Clé InChI |
DQXSUEZFMYQFSC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
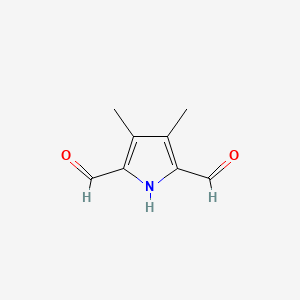
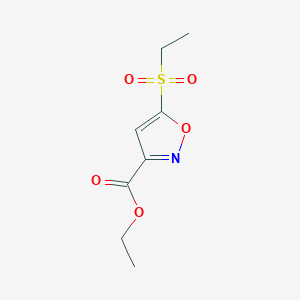
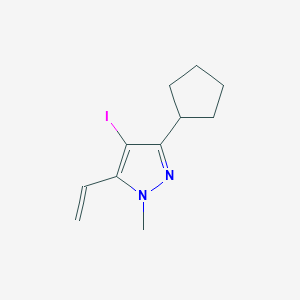
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B11775835.png)
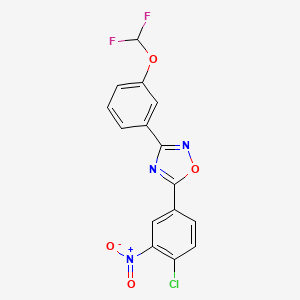
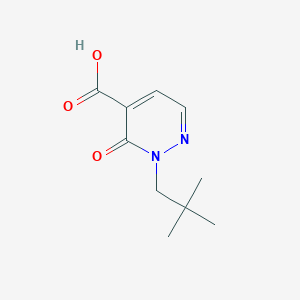
![5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
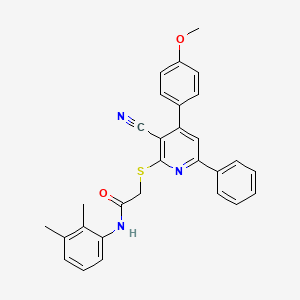
![2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)
